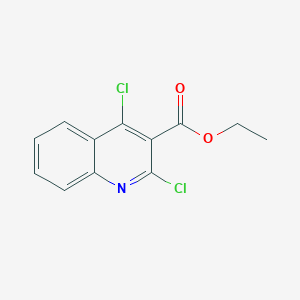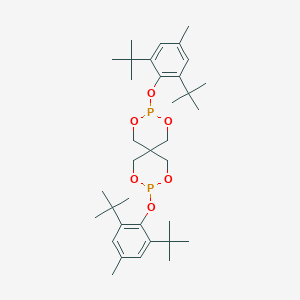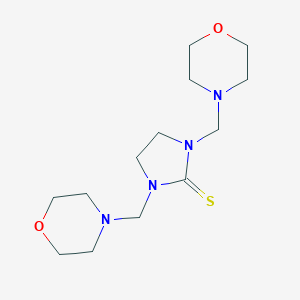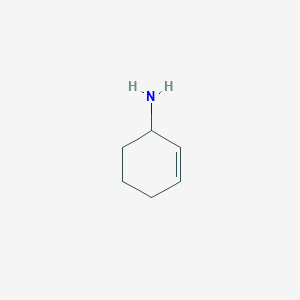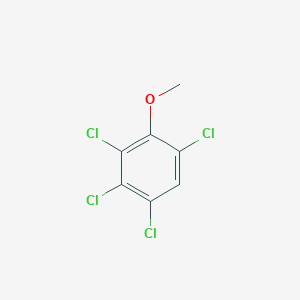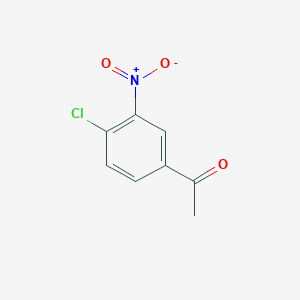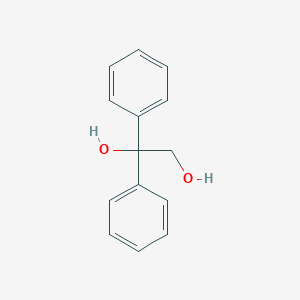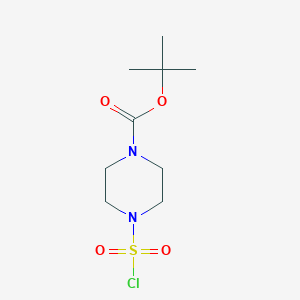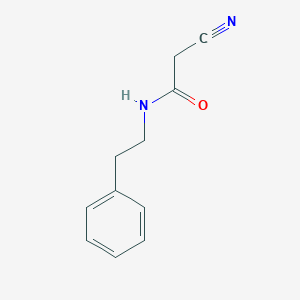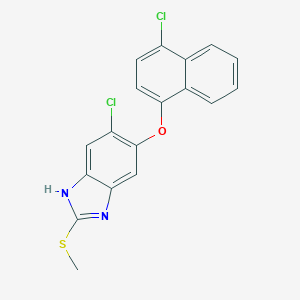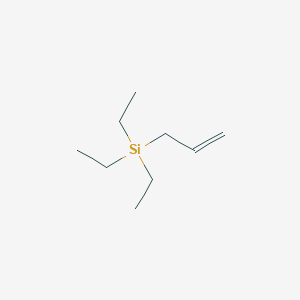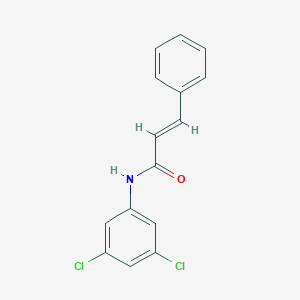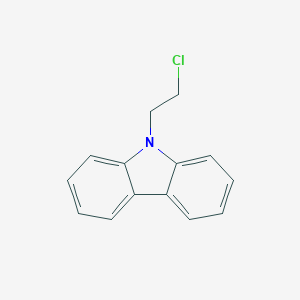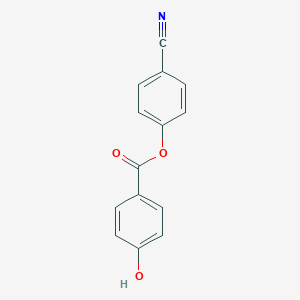
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol
Descripción general
Descripción
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as Mescaline-N-methyl-ethanolamine and has been found to have a similar chemical structure to mescaline, a naturally occurring psychedelic substance found in certain cacti plants. In
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- Molecular Structure and Hyperpolarizability: The compound synthesized from 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol shows significant hyperpolarizability and charge transfer within the molecule, indicating potential for nonlinear optical applications (Mary et al., 2015).
Reactivity and Stability Studies
- Reactivity with Perchloric Acid: Tris(2,4,6-trimethoxyphenyl)methanol, synthesized using 2,4,6-Trimethoxyphenyllithium, shows inert behavior in hot ethanol but reacts differently in hydrochloric acid and sodium hydroxide, indicating specific chemical stability and reactivity characteristics (Wada et al., 1997).
Biochemical Applications
- Ethanolamine Ammonia-Lyase Study: The stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase provides insights into enzyme catalysis and isotope effect, relevant for understanding biochemical processes (Gani et al., 1983).
Pharmacological Research
- Beta-Receptor Differentiation: Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol influence sympathomimetic activity, aiding in the differentiation of β-receptors in various tissues, crucial for drug development (Lands et al., 1967).
Supramolecular Chemistry
- Supramolecular Arrangement in Alzheimer’s Disease: Studies on chalcones, including those derived from 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, show potential in developing inhibitors for Alzheimer’s disease (Duarte et al., 2019).
Optoelectronic Materials
- Second Harmonic Generation Material: 3-Aminoxanthene-9-one, related to 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, demonstrates potential as a material for second harmonic generation devices (Terao et al., 1993).
Fluorescent Probes and Sensors
- Rhodamine-Azacrown Derivative Probe: A derivative of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol acts as a fluorescent probe for Al3+ and Fe3+, showing different binding modes in various solvents, indicating its use in sensing applications (Fang et al., 2014).
Propiedades
Número CAS |
13079-18-0 |
|---|---|
Nombre del producto |
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol |
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-amino-1-(3,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3 |
Clave InChI |
BHURFCFBOPXSCN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(CN)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

